(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
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Description
(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
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Scientific Research Applications
Bioactivity Study of Benzamide Derivatives
One of the significant research applications involves the synthesis and bioactivity study of novel benzamides and their metal complexes. For instance, the study by Khatiwora et al. (2013) explores benzamides derived by condensing benzamide, piperidine, and substituted benzaldehydes. These compounds, including (Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, exhibited potential in vitro antibacterial activity against various bacterial strains, indicating their relevance in developing new antibacterial agents (Khatiwora et al., 2013).
Synthesis and Reaction Studies
Another significant application is in the synthesis and reaction study of similar compounds. For example, the work by Topuzyan et al. (2013) demonstrates how reactions involving piperidin-ylmethanamine can produce various benzamide derivatives. These studies are crucial in understanding the chemical properties and potential applications of these compounds in pharmaceutical and chemical industries (Topuzyan et al., 2013).
Antagonist Synthesis
Research has also been conducted in the synthesis of antagonists using benzamide derivatives. For instance, Bi (2014) and Cheng De-ju (2014) explored the preparation of novel non-peptide CCR5 antagonists using benzamide derivatives. These studies contribute to the development of new therapeutic agents, particularly in the field of immunology and virology (Bi, 2014), (Cheng De-ju, 2014).
Serotonin Receptor Agonist Development
In the field of neurology and gastroenterology, research by Sonda et al. (2003) focused on synthesizing benzamide derivatives as potent serotonin 4 receptor agonists. This research is significant in developing treatments for disorders related to gastrointestinal motility (Sonda et al., 2003).
Characterization and Structural Analysis
Studies like those by Kumar et al. (2016) involve the structural characterization of benzamide derivatives, providing essential insights into the molecular structure and properties of these compounds. Such research is fundamental for the development of new chemical entities in pharmaceuticals (Kumar et al., 2016).
Properties
IUPAC Name |
N-[(Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c22-18(16-11-5-6-12-17(16)25(28)29)19(21(27)24-13-7-2-8-14-24)23-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,23,26)/b19-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYNVJXJYRVKTL-HNENSFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])Cl)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2[N+](=O)[O-])/Cl)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.